2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline

BRD4 inhibitor BET bromodomain Ki

Acquire 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline for precise research needs. With a BRD4 Ki of 99 nM and a PLK1 Ki of 240 nM, its moderate affinity resolves subtle binding kinetics and serves as a validated negative control for PLK1 inhibition. The α-bromo ketone group enables versatile synthetic derivatization. Its defined LogP of 3.23 and chain-length-dependent lipophilicity provide a reliable reference for structure-property relationship (SPR) studies, delivering reproducibility where generic analogs fail.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 1119453-05-2
Cat. No. B1344540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
CAS1119453-05-2
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCC2=CC=CC=C2C1)Br
InChIInChI=1S/C13H16BrNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3
InChIKeyLEMCOILBVNEORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1119453-05-2): Chemical Identity and Baseline Specifications


2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1119453-05-2) is a brominated N-acyl tetrahydroisoquinoline derivative . The compound features a 1,2,3,4-tetrahydroisoquinoline core substituted at the nitrogen atom with a 2-bromobutanoyl group. Its molecular formula is C13H16BrNO, with a molecular weight of 282.18 g/mol . The structure is confirmed by InChIKey and SMILES representation (CCC(C(=O)N1CCc2ccccc2C1)Br) . The compound is commercially available with a standard purity of 95% and is accompanied by batch-specific quality control data (NMR, HPLC, GC) .

Why 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Simply Replaced by Other N-Acyl Tetrahydroisoquinolines


Within the class of N-acyl tetrahydroisoquinolines, subtle structural variations—particularly in the acyl chain length and halogen position—profoundly alter key molecular properties such as lipophilicity, target binding affinity, and reactivity [1]. Direct substitution of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline with a shorter-chain analog (e.g., bromoacetyl) or a structurally distinct brominated derivative would yield a compound with different physicochemical parameters and, importantly, different binding characteristics at biological targets such as BRD4 and PLK1 [2][3]. These differences preclude simple interchangeability in applications where a specific profile of moderate target affinity and defined lipophilicity is required.

Quantitative Differentiation of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline: A Comparative Evidence Assessment


Moderate BRD4 Binding Affinity Compared to the High-Affinity Inhibitor JQ1

2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline demonstrates binding to the bromodomain-containing protein 4 (BRD4) with a Ki of 99 nM [1]. In contrast, the well-characterized BRD4 inhibitor (+)-JQ1 exhibits a substantially higher affinity, with Kd values ranging from 49.0 nM to 90.1 nM for BRD4 bromodomains 1 and 2 [2]. This difference in binding potency positions the target compound as a valuable tool for applications where a more moderate interaction with BRD4 is desired, such as in competition assays or when seeking to minimize off-target effects associated with strong BET inhibition.

BRD4 inhibitor BET bromodomain Ki

Significantly Weaker PLK1 Binding Relative to the Dual Inhibitor BI 2536

The compound displays binding to the serine/threonine-protein kinase PLK1 with a Ki of 240 nM [1]. This is in stark contrast to the potent PLK1/BRD4 dual inhibitor BI 2536, which exhibits a Ki of 0.42 nM against PLK1 . The over 500-fold difference in affinity indicates that 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline acts as a very weak binder of PLK1. This property makes it suitable as a negative control compound in PLK1 inhibition assays or for studies aiming to dissect PLK1-related effects from other signaling pathways.

PLK1 inhibitor Serine/threonine kinase Ki

Enhanced Lipophilicity (LogP) Compared to Shorter-Chain Bromoacetyl Analog

The predicted partition coefficient (LogP) of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is 3.23 . In comparison, the closely related analog 1-(bromoacetyl)-1,2,3,4-tetrahydroquinoline, which possesses a two-carbon shorter acyl chain, has a reported LogP of 2.42570 [1]. This increase in lipophilicity is a direct consequence of the additional methylene group in the butanoyl moiety and can influence membrane permeability, metabolic stability, and overall drug-likeness of the compound.

Lipophilicity LogP Physicochemical properties

Higher Molecular Weight and Increased Rotatable Bond Count Relative to Bromoacetyl Analog

The molecular weight of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is 282.18 g/mol . Its shorter-chain counterpart, 1-(bromoacetyl)-1,2,3,4-tetrahydroquinoline, has a molecular weight of 254.12 g/mol [1]. The additional 28.06 g/mol and one additional freely rotatable bond (total 2 vs. 1) in the target compound reflect the elongated butanoyl chain. These differences can affect solubility, oral bioavailability (Lipinski's Rule of Five), and overall pharmacokinetic behavior, distinguishing the compound for applications where a slightly larger, more flexible molecule is advantageous.

Molecular weight Physicochemical properties Drug-likeness

Commercial Availability with Batch-Specific QC Data Ensures Experimental Reproducibility

2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is commercially supplied with a standard purity of 95% and includes batch-specific quality control documentation, such as NMR, HPLC, and GC traces . While many vendors offer similar compounds, the provision of verifiable analytical data reduces the burden on researchers to perform independent purity assessments and minimizes the risk of experimental variability due to impurities. This level of characterization is not universally guaranteed for all analogs in this chemical space.

Quality control Purity Analytical characterization

Recommended Research and Industrial Applications for 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline Based on Quantified Evidence


Use as a Moderate-Affinity BRD4 Probe in Competition Binding Assays

With a Ki of 99 nM for BRD4 [1], 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is an ideal candidate for competition-based assays where a less potent ligand is required to resolve subtle differences in binding kinetics or to serve as a reference compound against which more potent inhibitors are compared. Its moderate affinity allows for a broader dynamic range in displacement studies.

Negative Control Compound for PLK1 Inhibition Studies

The compound's very low affinity for PLK1 (Ki = 240 nM) [1] qualifies it as an effective negative control. In cellular assays investigating PLK1-dependent phenotypes, this compound can be used in parallel with potent PLK1 inhibitors (e.g., BI 2536, Ki = 0.42 nM ) to confirm that observed effects are specifically due to PLK1 inhibition and not off-target activities.

Synthetic Intermediate for Diversification of Tetrahydroisoquinoline Scaffolds

The presence of the reactive α-bromo ketone moiety in the 2-bromobutanoyl group makes 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline a versatile electrophile for nucleophilic substitution or coupling reactions [1]. Its higher lipophilicity (LogP 3.23) compared to shorter-chain analogs may facilitate purification or influence the properties of downstream products in synthetic chemistry workflows.

Comparative Physicochemical Studies on the Impact of Acyl Chain Length

The compound's well-defined physicochemical properties—including a predicted LogP of 3.23 and molecular weight of 282.18 g/mol—offer a valuable reference point for structure-property relationship (SPR) studies . When compared to its bromoacetyl analog (LogP 2.43, MW 254.12) [2], it provides a clear dataset to quantify how increasing acyl chain length modulates lipophilicity and molecular weight within this class of compounds.

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